![molecular formula C18H24FN3O3 B10783488 (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B10783488.png)

(2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

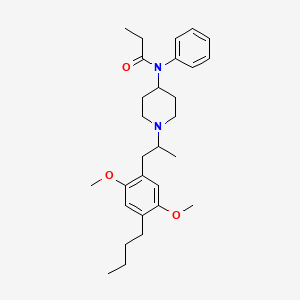

4-Fluor-MDMB-BUTINACA 2’-Isomer Butansäure-Metabolit ist ein synthetischer Cannabinoid-Metabolit. Es ähnelt strukturell bekannten synthetischen Cannabinoiden und wird hauptsächlich für Forschungs- und forensische Zwecke verwendet . Diese Verbindung ist ein Metabolit von 4-Fluor-MDMB-BUTINACA, das für seine starken Wirkungen auf Cannabinoid-Rezeptoren bekannt ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Fluor-MDMB-BUTINACA 2’-Isomer Butansäure-Metabolit beinhaltet die Reaktion von 4-Fluor-MDMB-BUTINACA mit Butansäure unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlicher Ausrüstung, um Konsistenz und Qualität zu gewährleisten. Die Produktion erfolgt unter Einhaltung internationaler Standards, um die Anforderungen für Forschungs- und forensische Anwendungen zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Fluor-MDMB-BUTINACA 2’-Isomer Butansäure-Metabolit unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid. Die Reaktion wird typischerweise unter sauren oder basischen Bedingungen durchgeführt.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid. Die Reaktion wird in der Regel unter wasserfreien Bedingungen durchgeführt.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von 4-Fluor-MDMB-BUTINACA 2’-Isomer Butansäure-Metabolit .

Wissenschaftliche Forschungsanwendungen

4-Fluor-MDMB-BUTINACA 2’-Isomer Butansäure-Metabolit wird in verschiedenen Anwendungen der wissenschaftlichen Forschung verwendet, darunter:

Chemie: Es wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung von synthetischen Cannabinoiden verwendet.

Biologie: Es wird in Studien verwendet, um den Metabolismus und die biologischen Wirkungen von synthetischen Cannabinoiden zu verstehen.

Medizin: Es wird in der Forschung zur Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf Cannabinoid-Rezeptoren abzielen.

Industrie: Es wird bei der Entwicklung neuer synthetischer Cannabinoide für verschiedene Anwendungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 4-Fluor-MDMB-BUTINACA 2’-Isomer Butansäure-Metabolit beinhaltet seine Wechselwirkung mit Cannabinoid-Rezeptoren im Körper. Es wirkt als Agonist an diesen Rezeptoren, was zur Aktivierung verschiedener Signalwege führt. Die molekularen Ziele umfassen CB1- und CB2-Rezeptoren, die an der Regulation verschiedener physiologischer Prozesse beteiligt sind .

Wirkmechanismus

The mechanism of action of 4-fluoro MDMB-BUTINACA 2’-isomer butanoic acid metabolite involves its interaction with cannabinoid receptors in the body. It acts as an agonist at these receptors, leading to the activation of various signaling pathways. The molecular targets include CB1 and CB2 receptors, which are involved in the regulation of various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Fluor-MDMB-BUTICA Butansäure-Metabolit

- 5-Fluor-MDMB-PICA Butansäure-Metabolit

- 4-Fluor-MDMB-BINACA 3,3-Dimethylbutansäure-Metabolit

Einzigartigkeit

4-Fluor-MDMB-BUTINACA 2’-Isomer Butansäure-Metabolit ist aufgrund seiner spezifischen strukturellen Konfiguration einzigartig, die seine Wechselwirkung mit Cannabinoid-Rezeptoren beeinflusst. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für Forschungs- und forensische Anwendungen .

Eigenschaften

Molekularformel |

C18H24FN3O3 |

|---|---|

Molekulargewicht |

349.4 g/mol |

IUPAC-Name |

(2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |

InChI |

InChI=1S/C18H24FN3O3/c1-18(2,3)15(17(24)25)20-16(23)14-12-8-4-5-9-13(12)21-22(14)11-7-6-10-19/h4-5,8-9,15H,6-7,10-11H2,1-3H3,(H,20,23)(H,24,25)/t15-/m1/s1 |

InChI-Schlüssel |

RGODERABOZBXLZ-OAHLLOKOSA-N |

Isomerische SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=C2C=CC=CC2=NN1CCCCF |

Kanonische SMILES |

CC(C)(C)C(C(=O)O)NC(=O)C1=C2C=CC=CC2=NN1CCCCF |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile; maleic acid](/img/structure/B10783418.png)

![benzyl N-[(1R)-4-carbamimidamido-1-[({[(1S)-4-carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl]carbamoyl}methyl)carbamoyl]butyl]carbamate](/img/structure/B10783432.png)

![4-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one](/img/structure/B10783433.png)

![4,5-dimethyl-2-[[(Z)-4-[3-(piperidin-1-ylmethyl)phenoxy]but-2-enyl]amino]-1H-pyrimidin-6-one](/img/structure/B10783450.png)

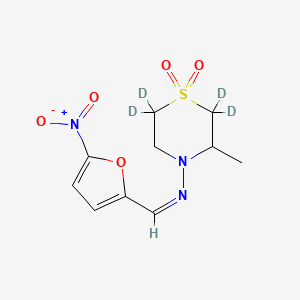

![(Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine](/img/structure/B10783470.png)

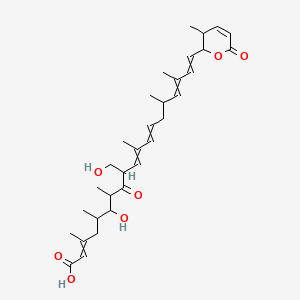

![(2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid](/img/structure/B10783504.png)

![N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B10783512.png)